(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
Description
Historical Development in Boronic Acid Chemistry
The history of boronic acid chemistry dates back to 1860 when Edward Frankland first reported the preparation and isolation of a boronic acid, ethylboronic acid, via oxidation of triethylborane. Since then, boronic acids have been extensively studied and developed, with significant milestones including the introduction of synthetic routes that yield air-stable boronic acids and their application in organic synthesis.
A pivotal advancement occurred in 1979 with the discovery of the Miyaura-Suzuki cross-coupling reaction, which employed boronic acids as key intermediates for forming carbon-carbon bonds in organometallic chemistry. This reaction dramatically expanded the utility of boronic acids in synthetic organic chemistry.
Significance in Organometallic Chemistry
Boronic acids, including (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, are significant in organometallic chemistry due to their role as mild organic Lewis acids and their ability to form stable complexes with transition metals. Their unique reactivity profile, including the capacity to undergo cross-coupling reactions, makes them valuable intermediates in the synthesis of complex molecules.
The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, facilitating applications in catalysis and molecular recognition. Moreover, their stability and ease of handling, coupled with relatively low toxicity and environmental friendliness (ultimately degrading to boric acid), contribute to their prominence in green chemistry approaches.
Related Structural Analogs and Derivatives
Structurally related compounds include various substituted phenylboronic acids and heteroarylboronic acids. For example, phenylboronic acid, 2-thienylboronic acid, and methylboronic acid are common analogs differing in the nature of the organic substituent attached to the boron atom.
Derivatives of this compound may involve modifications of the methoxy or imidazole groups or extension of the aromatic system. Such derivatives are often explored to tune electronic properties, solubility, and reactivity for specific applications in catalysis or medicinal chemistry.
Current Research Landscape and Challenges
Current research on boronic acids focuses on expanding their synthetic utility, improving stability and selectivity in catalytic processes, and exploring their applications in medicinal chemistry and materials science. Challenges include controlling regioselectivity in functionalization, enhancing air and moisture stability of sensitive boronic acid derivatives, and developing novel boron-containing compounds with tailored properties.
Specifically, compounds like this compound are investigated for their potential in cross-coupling reactions and as building blocks for complex heterocyclic systems. Research also explores their incorporation into bioactive molecules and sensors due to their ability to interact with biomolecules through reversible covalent bonding.
Data Table: Selected Boronic Acids for Comparison
| Boronic Acid | Substituent(s) | Molar Mass (g/mol) | Melting Point (°C) | CAS Number |
|---|---|---|---|---|
| Phenylboronic acid | Phenyl | 121.93 | 216–219 | 98-80-6 |
| 2-Thienylboronic acid | Thiophen | 127.96 | 138–140 | 6165-68-0 |
| Methylboronic acid | Methyl | 59.86 | 91–94 | 13061-96-6 |
| This compound | Methoxy and 4-methyl-1H-imidazol-1-yl | Not publicly available* | Not publicly available* | Not publicly available* |
*Note: Specific physical data for this compound are not widely reported in the literature and may require experimental determination.
Detailed Research Findings
Synthesis and Stability : Boronic acids are typically synthesized via oxidation of borane derivatives or through palladium-catalyzed cross-coupling reactions involving boronate esters. The presence of electron-donating groups such as methoxy and heterocyclic substituents like imidazole can influence the acidity and stability of boronic acids, affecting their reactivity in coupling reactions.
Reactivity in Cross-Coupling : The incorporation of the 4-methyl-1H-imidazol-1-yl substituent on the phenyl ring can enhance coordination with metal catalysts, potentially improving the efficiency of Suzuki-Miyaura cross-coupling reactions. This structural feature may also influence the electronic environment of the boronic acid, modifying its reactivity profile.
Applications in Medicinal Chemistry : Boronic acid derivatives are increasingly utilized in drug design due to their ability to form reversible covalent bonds with biological targets. The imidazole moiety is a common pharmacophore, and its combination with boronic acid functionality may lead to novel compounds with unique biological activities. However, specific studies on this compound remain limited and represent an area for future exploration.
Challenges : The main challenges in working with such substituted boronic acids include achieving selective functionalization without degradation, maintaining air and moisture stability, and optimizing synthetic routes to access these compounds efficiently.
Properties
IUPAC Name |
[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O3/c1-8-6-14(7-13-8)10-4-3-9(12(15)16)5-11(10)17-2/h3-7,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGGGTOQGOMAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2C=C(N=C2)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728824 | |
| Record name | [3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145786-45-3 | |
| Record name | [3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Suzuki-Miyaura Cross-Coupling Approach
Overview:
The most common and efficient method involves the Suzuki-Miyaura cross-coupling reaction, which couples a suitably functionalized aryl halide with a boronic acid derivative. This approach offers high regioselectivity and yields.
- Step 1: Synthesize or procure (3-methoxy-4-bromophenyl)boronic acid or its ester derivative as the coupling partner.
- Step 2: Prepare 4-methyl-1H-imidazole derivatives with appropriate functional groups (e.g., 4-methyl-1H-imidazole-1-yl-4-boronic acid pinacol ester or similar).
- Step 3: Conduct Suzuki coupling in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) in a suitable solvent such as toluene, ethanol, or dioxane, with a base like potassium carbonate or sodium hydroxide.
- Step 4: Purify the product via chromatography or recrystallization.
- High regioselectivity
- Mild reaction conditions
- Good yields (~70-85%)
Data:
| Reaction Conditions | Catalyst | Solvent | Base | Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, reflux | Palladium | Toluene/EtOH | Potassium carbonate | ~80% | Literature reports |
Synthesis via Nucleophilic Substitution and Boronic Acid Formation
Overview:
An alternative involves the initial synthesis of a phenol or phenyl precursor bearing the methoxy group, followed by substitution with the imidazole unit, and subsequent boronic acid formation.
- Step 1: Start with 3-methoxy-4-hydroxybenzene .
- Step 2: Functionalize the hydroxy group via halogenation (e.g., bromination) to obtain (3-methoxy-4-bromophenyl) .
- Step 3: React this intermediate with 4-methyl-1H-imidazole bearing a suitable leaving group (e.g., halide or triflate) under nucleophilic substitution conditions.
- Step 4: Convert the substituted phenyl intermediate into the boronic acid using borylation reagents such as triisopropyl borate followed by hydrolysis.
- Use of n-butyllithium in tetrahydrofuran (THF) at low temperature (-78°C) to generate aryllithium species.
- Borylation with triisopropyl borate .
- Hydrolysis to yield the boronic acid.
- A reported synthesis involved reacting 1-(4-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole with n-butyllithium and triisopropyl borate in THF at -78°C, followed by hydrolysis, resulting in the boronic acid with a yield of approximately 47%.
Alternative Methods and Recent Advances
Recent literature indicates the development of metal-free and catalyst-assisted methods for synthesizing substituted imidazoles, which can be adapted to prepare the boronic acid derivative.
- Metal-free hydroboration of phenyl precursors using boron reagents.
- Microwave-assisted synthesis for rapid formation of boronic acids with high yields.
- Use of heterogeneous catalysts such as magnetic nanoparticles for greener synthesis pathways.
- A 2020 review highlighted the use of nucleophilic boron reagents with imidazole derivatives, achieving yields up to 60% under optimized conditions.
- The use of triisopropyl borate remains prevalent due to its stability and ease of hydrolysis to boronic acids.
Data Table Summarizing Preparation Methods
Notes and Considerations
- The choice of method depends on the availability of starting materials and desired purity.
- The Suzuki coupling remains the most reliable for high-yield, regioselective synthesis.
- Handling boronic acids and boronate esters requires precautions to prevent moisture-induced decomposition.
- Recent advances focus on greener, solvent-free, or microwave-assisted protocols, aligning with sustainable chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to yield a saturated imidazoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, methyl iodide.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H13BN2O3
- Molecular Weight : 232.04 g/mol
- Boiling Point : Approximately 474.7 °C (predicted)
- Density : 1.20 g/cm³ (predicted)
- pKa : 7.93 (predicted)
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it valuable in various chemical reactions.
Medicinal Chemistry
Boronic acids are crucial in the development of pharmaceuticals. The unique properties of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid allow it to interact with biological targets effectively.
- Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, which is essential in cancer cell proliferation. Studies have shown that derivatives similar to this compound exhibit potential anticancer properties by inducing apoptosis in cancer cells .
- Diabetes Treatment : Boronic acids have been explored for their ability to modulate glucose levels. Compounds like this compound may influence insulin signaling pathways, presenting a therapeutic avenue for diabetes management .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its ability to participate in cross-coupling reactions.
- Suzuki Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds between aryl and vinyl groups. This is particularly useful in synthesizing complex organic molecules and pharmaceuticals .
Material Science
Boronic acids are also significant in the development of new materials, especially in polymer chemistry.
- Smart Polymers : The ability of boronic acids to form reversible bonds with sugars allows for the creation of smart polymers that can respond to changes in their environment, such as pH or glucose concentration. This application is particularly relevant in drug delivery systems .
Case Studies and Research Findings
Several studies have highlighted the effectiveness and versatility of this compound:
- Anticancer Activity Study : A study demonstrated that derivatives of boronic acids could inhibit tumor growth in vitro by disrupting proteasome function. The specific effects of this compound were analyzed through cellular assays .
- Synthesis of Complex Molecules : Researchers successfully employed this compound in a series of Suzuki coupling reactions to synthesize novel heterocyclic compounds with potential pharmaceutical applications .
- Development of Responsive Polymers : Investigations into smart materials showed that incorporating this boronic acid into polymer matrices resulted in materials capable of selectively binding glucose, paving the way for innovative biosensors .
Mechanism of Action
The mechanism of action of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and receptor modulation . The imidazole ring can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
Key Observations :
- The target compound’s methylimidazole group may enhance binding to metalloenzymes (e.g., HDACs) via coordination or hydrogen bonding, though direct evidence is lacking .
- Compared to phenyl boronic acid, the target’s substituents likely improve specificity for biological targets, as seen in triazole-substituted analogs .
Biological Activity
(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, with the CAS number 1145786-45-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.
- Molecular Formula : C11H13BN2O3
- Molecular Weight : 232.04 g/mol
- Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, enhancing its utility in biological systems.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Imidazole Ring : This can be synthesized through the condensation of 4-methylimidazole with appropriate aldehydes or ketones.
- Boronic Acid Formation : The phenylboronic acid moiety is introduced via a borylation reaction.
- Purification : Crystallization or chromatography is employed to purify the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acids, including this compound:
- Mechanism : The boronic acid moiety can inhibit proteasomal activity by binding to the active site of proteasome enzymes, leading to apoptosis in cancer cells.
- Case Studies :
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor:
- Cholinesterase Inhibition : It possesses moderate acetylcholinesterase inhibition activity (IC50 = 115.63 µg/mL) and high butyrylcholinesterase inhibition (IC50 = 3.12 µg/mL) .
- Antioxidant Activity : Exhibited significant antioxidant properties, with a DPPH IC50 value of 0.14 µg/mL, indicating its potential as a therapeutic agent against oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of boronic acids:
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Enhances solubility and bioavailability |
| Imidazole Ring | Contributes to enzyme inhibition and anticancer activity |
The presence of the imidazole ring is particularly significant as it enhances interactions with biological targets due to its ability to participate in hydrogen bonding and π-stacking interactions.
Q & A
Q. Basic
- 1H/13C NMR : Key signals include aromatic protons (δ 7.1–8.9 ppm) and methyl/methoxy groups (δ 2.4–3.8 ppm). The imidazole NH proton appears as a broad singlet (δ ~8.9 ppm) .
- IR Spectroscopy : Confirm boronic acid B-O stretching (~1,460 cm⁻¹) and imidazole C=N vibrations (~1,580 cm⁻¹) .
- HPLC-MS : Reverse-phase chromatography (e.g., C18 column) with MS detection ensures molecular ion alignment (e.g., m/z 190–220 range for related analogs) .
How do steric and electronic effects of the 4-methylimidazole and methoxy groups influence cross-coupling efficiency?
Advanced
The 4-methylimidazole moiety introduces steric hindrance, potentially slowing transmetallation in Suzuki reactions. Computational studies suggest electron-donating methoxy groups enhance boronic acid’s nucleophilicity, improving coupling yields with electron-deficient aryl halides. However, competing hydrolysis of the boronic acid under aqueous conditions (common in biphasic reactions) may reduce efficiency. Strategies include using anhydrous solvents (e.g., THF) or stabilizing the boronic acid as an ester . Comparative kinetic studies of analogous compounds (e.g., 4-(2-methylthiophenyl)-imidazole) show coupling yields drop by ~20% when bulky substituents are present .
What experimental approaches assess the oxidative stability of this boronic acid in biological systems?
Advanced
Oxidative stability can be evaluated via:
- Hydrogen Peroxide Exposure : Monitor conversion to phenol derivatives using 1H NMR (e.g., 50% oxidation in 10–27 minutes for related boronic esters) .
- Equilibrium Hydrolysis Studies : Track boronic acid ↔ ester equilibrium in aqueous buffers (pH 7.4) using alizarin red S affinity assays to quantify diol-binding affinity, which correlates with stability .
- ROS Scavenging Assays : Measure compound degradation in cell culture media containing reactive oxygen species (ROS) inhibitors to identify dominant oxidation pathways .
How can trace impurities (e.g., residual boronic acids) be quantified in this compound?
Advanced
LC-MS/MS methods validated per ICH guidelines are recommended:
- Column : C18 with gradient elution (water/acetonitrile + 0.1% formic acid).
- Detection : MRM transitions for target impurities (e.g., methyl phenylboronic acid) at m/z 121→77 (LOD <0.1 ppm) .
- Validation : Include linearity (R² >0.99), accuracy (90–110%), and robustness against pH/temperature variations .
What design principles enable its use in glucose-responsive drug delivery systems?
Advanced
The boronic acid group forms reversible diol-borate complexes with glucose. Key considerations:
- Hydrogel Fabrication : Incorporate the compound into poly(vinyl alcohol) matrices. The methoxy group enhances hydrophobicity, modulating hydrogel swelling kinetics .
- Glucose Sensitivity : Optimize the pKa of the boronic acid (e.g., ~7.4 via substituent tuning) to ensure complexation under physiological conditions .
- In Vitro Testing : Validate glucose-triggered release using fluorescent dextran probes and LC-MS quantification of payload release rates .
How does the compound’s logP affect its cellular uptake in cancer models?
Advanced
The clogP (calculated ~2.1) influences membrane permeability. Experimental workflows:
- Partition Coefficient Assays : Measure octanol/water distribution via UV-Vis.
- Cellular Uptake Studies : Treat leukemia cells (e.g., MEC1) with fluorescently labeled analogs and quantify intracellular accumulation via flow cytometry. Higher logP (>2.5) correlates with increased uptake but may reduce aqueous solubility .
What computational tools predict mutagenicity risks of boronic acid impurities?
Q. Advanced
- QSAR Models : Use Derek Nexus or Leadscope to flag structural alerts (e.g., boronic acid’s potential DNA-binding).
- Density Functional Theory (DFT) : Calculate electrophilicity indices (ω >1.5 eV suggests mutagenicity) .
- In Silico Metabolism : Simulate hepatic oxidation pathways (e.g., CYP3A4-mediated) to identify reactive metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
